Proinsulin C-Peptide (55-89) human

Overview

Description

Proinsulin C-Peptide (55-89) human is a bioactive peptide hormone . It is a sequence of C peptide as it exists within proinsulin, the precursor to insulin which consists of insulin A chain, insulin B chain, and C peptide (connecting peptide) . In proinsulin, C peptide provides a means to ensure correct folding and assembly of the A and B chains .

Synthesis Analysis

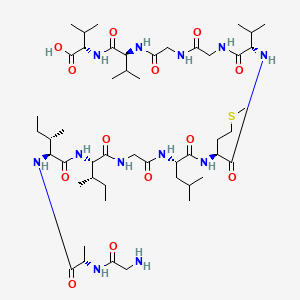

In proinsulin, C peptide provides a means to ensure correct folding and assembly of the A and B chains. It is eventually cleaved away by proteases PC2, PC1/3, and CPE, at the flanking Arg-Arg and Lys-Arg basic residues .Molecular Structure Analysis

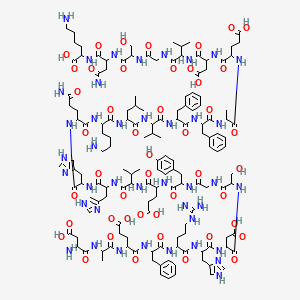

The empirical formula of Proinsulin C-Peptide (55-89) human is C153H259N49O52 . The molecular weight is 3616.99 . The SMILES string representation of the molecule is also available .Chemical Reactions Analysis

C-peptide shows specific binding to a G-protein-coupled membrane binding site, resulting in Ca2+ influx, activation of mitogen-activated protein kinase signaling pathways .Physical And Chemical Properties Analysis

Proinsulin C-Peptide (55-89) human is a white powder . It should be stored at -20°C .Scientific Research Applications

Cellular and Molecular Biology Applications

Proinsulin C-Peptide (55-89), Human is used in cellular and molecular biology applications . It is a part of the biochemical reagents used in these fields, which are essential for various laboratory procedures .

Diabetes Research

Proinsulin C-peptide plays a significant role in diabetes research, particularly in the study of Type 1 Diabetes (T1D). T1D is an autoimmune disease that develops when T cells destroy the pancreatic insulin-producing beta cells. Immune cells, including T cells, infiltrate the islets and gradually destroy the beta cells .

Immunology Research

In the field of immunology, Proinsulin C-peptide is recognized by human islet-infiltrating CD4+ T cells . These cells play a crucial role in the immune response, and their interaction with C-peptide is of significant interest in understanding autoimmune diseases like T1D .

Peptide Epitope Research

Proinsulin C-peptide is a major source of peptide epitopes recognized by human islet-infiltrating CD4+ T cells . The study of these epitopes can provide insights into the pathogenesis of autoimmune diseases and contribute to the development of therapeutic strategies .

Research on Hybrid Insulin Peptides (HIPs)

Proinsulin C-peptide contributes to the formation of Hybrid Insulin Peptides (HIPs), which are recognized by human islet-infiltrating CD4+ T cells . HIPs are neoepitopes formed by the fusion of two peptides derived from beta-cell granule proteins .

G-Protein-Coupled Receptor Research

Proinsulin C-peptide shows specific binding to a G-protein-coupled membrane binding site . This interaction results in Ca2+ influx, activation of mitogen-activated protein kinase signaling pathways, and stimulation of Na+, K+ ATPase and endothelial nitric oxide synthase .

Mechanism of Action

Target of Action

Proinsulin C-Peptide (55-89) human, also known as DTXSID00745469, primarily targets cell membranes . It shows specific binding to a G-protein-coupled membrane binding site . This peptide is recognized by human islet-infiltrating CD4+ T cells .

Mode of Action

The interaction of Proinsulin C-Peptide with its targets results in a series of intracellular events. Upon binding to the G-protein-coupled membrane binding site, it triggers a Ca2+ influx . This leads to the activation of mitogen-activated protein kinase signaling pathways and stimulation of Na+/K+ ATPase and endothelial nitric oxide synthase .

Biochemical Pathways

The activation of these pathways has downstream effects on several biochemical processes. Intracellular signaling involves G-proteins and Ca2±dependent pathways . This leads to activation and increased expression of endothelial nitric oxide synthase, Na+/K±ATPase, and important transcription factors involved in apoptosis, anti-inflammatory, and other intracellular defense mechanisms .

Pharmacokinetics

While insulin is metabolized quickly from circulation, Proinsulin C-Peptide exhibits a slow turnover rate, with a biological half-life of over 30 minutes . This property impacts its bioavailability, making it persist longer in the bloodstream compared to insulin .

Result of Action

The molecular and cellular effects of Proinsulin C-Peptide’s action are diverse and beneficial. It exhibits positive physiological effects on many organs and tissues, including the kidneys, nervous system, heart, vascular endothelium, and blood microcirculation . It also exhibits important regulatory effects at early stages of functional and structural impairments caused by diseases like diabetes mellitus .

Action Environment

The action, efficacy, and stability of Proinsulin C-Peptide can be influenced by various environmental factors. For instance, in the red blood cells of type 2 diabetic patients, Na+/K+ ATPase activity is strongly related to blood C-peptide levels . This suggests that the physiological state of the individual can impact the action of the peptide.

Future Directions

C-peptide has been established to be involved in the regulation of synthesis and secretion of adipokines, which is indicative of its role in controlling energy homeostasis . Considering the efficiency of C-peptide in the treatment of diabetic nephropathy, neuropathy, and retinopathy, C-peptide medicinal forms are now being developed .

properties

IUPAC Name |

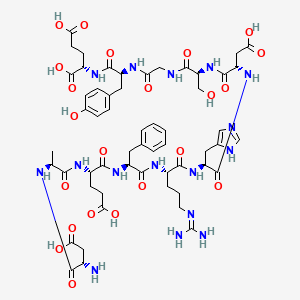

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

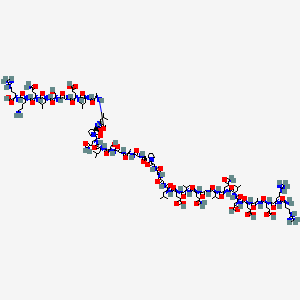

InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,121-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPNOJXFZHBCTB-ZCUALFGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

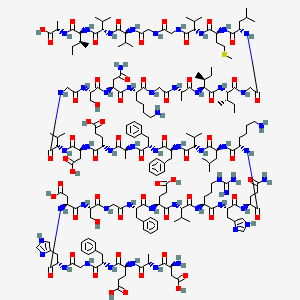

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H259N49O52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745469 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11097-48-6 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

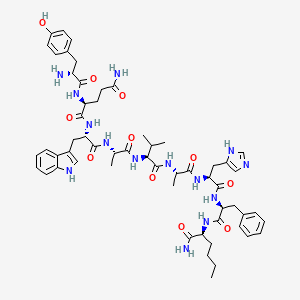

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)